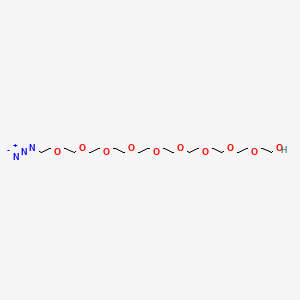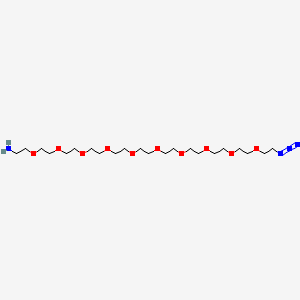
Absinthin
Overview
Description
Mechanism of Action
Target of Action
Absinthin, a naturally produced triterpene lactone from the plant Artemisia absinthium , primarily targets the bitter taste receptor hTAS2R46 . This receptor subtype is the specific target of this compound, one of the most potent bitter agents . The TAS2R46 receptor is a G protein-coupled receptor first described in the gustatory system but has also been shown to have extraoral localizations, including airway smooth muscle (ASM) cells .
Mode of Action
This compound acts as an agonist of the hTAS2R46 receptor . This effect is inhibited by the potent human TAS2R46 antagonist 3 -hydroxydihydrocostunolide and is no longer evident in hTAS2R46-silenced ASM cells, indicating that it is hTAS2R46-dependent .
Biochemical Pathways
The activation of the TAS2R46 receptor by this compound leads to a reduction in cytosolic histamine-induced Ca2+ rises and simultaneously increases Ca2+ influx into mitochondria . This suggests that this compound influences the calcium regulation downstream of TAS2R activation .
Pharmacokinetics
It is known that the compound shows biological activity and has shown promise as an anti-inflammatory agent .
Result of Action
The activation of the TAS2R46 receptor by this compound leads to a reduction in cytosolic histamine-induced Ca2+ rises and simultaneously increases Ca2+ influx into mitochondria . This suggests that this compound influences the calcium regulation downstream of TAS2R activation . This modulation of calcium levels could potentially have various molecular and cellular effects, depending on the specific cell type and context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment, such as the potent human TAS2R46 antagonist 3 -hydroxydihydrocostunolide, can inhibit the action of this compound . Additionally, the efficacy and stability of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other biochemical substances.
Biochemical Analysis
Biochemical Properties
Absinthin interacts with various enzymes, proteins, and other biomolecules. The presence of thujone, a major bioactive component of the essential oil in Artemisia absinthium, is responsible for the pharmacological and toxicological properties of this compound .
Cellular Effects
This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. Its effects are primarily due to the presence of thujone .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Again, these effects are largely attributed to the presence of thujone .
Preparation Methods
The total synthesis of absinthin was first achieved in 2004 by Zhang et al. The synthesis involved a series of 10 steps starting from santonin, a commercially available reagent . The key steps included the ring expansion of a 6-membered carbon ring to a 7-membered ring, forming the guaianolide monomer scaffold, followed by Diels-Alder coupling and final stereochemical modifications . Industrial production methods typically involve the extraction of this compound from Artemisia absinthium using solvents like methanol .
Chemical Reactions Analysis
Absinthin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include various derivatives of this compound, which can be used for further chemical analysis and applications .
Scientific Research Applications
Absinthin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of triterpene lactones . In biology and medicine, this compound has shown promise as an anti-inflammatory agent and is being studied for its potential therapeutic effects . It also has applications in the food and beverage industry, particularly in the production of absinthe .
Comparison with Similar Compounds
Absinthin is unique among sesquiterpene lactones due to its complex structure and high bitterness . Similar compounds include anthis compound, anabsin, artabsin, and absintholide, which are also found in Artemisia absinthium . These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWYURJZAPXAN-ILOFNVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929294 | |
| Record name | Absinthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362-42-1 | |
| Record name | Absinthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1362-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Absinthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Absinthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABSINTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate](/img/structure/B1666397.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide](/img/structure/B1666404.png)



![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)







